molecular formula C28H18F3N3O B331114 (2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

(2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

Cat. No.: B331114
M. Wt: 469.5 g/mol
InChI Key: KPDVFQWHTPBHBR-GSLIJJQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H18F3N3O

Molecular Weight

469.5 g/mol

IUPAC Name

(2R,3R,10bS)-2-phenyl-3-[3-(trifluoromethyl)benzoyl]-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile

InChI

InChI=1S/C28H18F3N3O/c29-28(30,31)21-11-6-10-20(15-21)25(35)24-23(19-8-2-1-3-9-19)27(16-32,17-33)26-22-12-5-4-7-18(22)13-14-34(24)26/h1-15,23-24,26H/t23-,24+,26-/m0/s1

InChI Key

KPDVFQWHTPBHBR-GSLIJJQTSA-N

SMILES

C1=CC=C(C=C1)C2C(N3C=CC4=CC=CC=C4C3C2(C#N)C#N)C(=O)C5=CC(=CC=C5)C(F)(F)F

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N3C=CC4=CC=CC=C4[C@H]3C2(C#N)C#N)C(=O)C5=CC(=CC=C5)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2C(N3C=CC4=CC=CC=C4C3C2(C#N)C#N)C(=O)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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